(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, also known as JNJ-42153605, is a piperidine derivative characterized by its unique chemical structure. It has garnered attention for its potential applications in various therapeutic areas, particularly in the modulation of dopamine neurotransmission. This compound exhibits high affinity and selectivity for the dopamine D2 receptor subtype, making it a candidate for treating conditions like schizophrenia and other psychotic disorders. Its molecular formula is C15H21FN2, with a molecular weight of 269.35 g/mol. The compound appears as a white to off-white crystalline powder, with a melting point between 154°C and 157°C and a boiling point of approximately 605.44°C at 760 mmHg.
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine exhibits significant biological activity primarily through its interaction with dopamine receptors. It acts as a partial agonist at the dopamine D2 receptor, which plays a crucial role in regulating mood, cognition, and motor control. This compound has shown promise not only in treating schizophrenia but also in addressing drug addiction and neurodegenerative diseases such as Parkinson's disease, where dopamine modulation is critical.
The synthesis of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine can be summarized as follows:
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The applications of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine are diverse:
Studies on (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine have highlighted its interactions with various neurotransmitter systems beyond dopamine, including serotonin receptors, which may contribute to its therapeutic effects. The compound's ability to selectively engage with specific receptor subtypes allows for targeted pharmacological interventions, minimizing side effects commonly associated with broader-spectrum agents.
Several compounds share structural or functional similarities with (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-fluoro-5-methylphenyl)piperidin-3-amine | Similar piperidine core | Different substituent on the phenyl ring |
| N-(3-fluorophenyl)-N-[1-(2-propenyl)piperidin]-4-amide | Contains a propenyl group | Focused on analgesic properties |
| N-(4-chlorophenyl)-N-[4-(morpholinomethyl)piperidin]-4-amide | Morpholine substitution | Potential use in anxiety disorders |
These compounds highlight variations in substituents that can influence receptor affinity and biological activity, showcasing the uniqueness of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine within this class of compounds .